3-HABA Kanamycin A Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

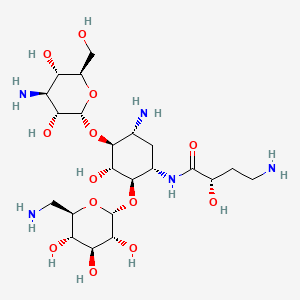

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUEYVCDKBDRQ-PVLUVTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964968 | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-24-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of 3''-HABA Kanamycin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 3''-HABA Kanamycin A in the Aminoglycoside Landscape

3''-HABA Kanamycin A Sulfate is a fascinating and important molecule within the broader class of aminoglycoside antibiotics. To fully appreciate its chemical architecture is to understand its lineage from the parent compound, Kanamycin A, and its relationship to the semi-synthetic powerhouse, Amikacin. This guide will provide an in-depth exploration of the chemical structure of 3''-HABA Kanamycin A Sulfate, dissecting its constituent parts, the specific nature of their linkages, and the stereochemical nuances that define its biological interactions. For researchers in drug development and infectious disease, a granular understanding of this structure is paramount for elucidating mechanisms of action, predicting potential modifications, and comprehending its role as a significant impurity in the synthesis of Amikacin.

Deconstructing the Molecular Architecture

The name "3''-HABA Kanamycin A Sulfate" itself provides a roadmap to its structure. Let us break it down into its three core components: the Kanamycin A backbone, the 3''-HABA substituent, and the sulfate salt.

The Kanamycin A Backbone: An Aminoglycoside Scaffold

Kanamycin A is a naturally occurring aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus.[1] Its structure is characterized by three rings linked by glycosidic bonds:

-

Ring I (6-amino-6-deoxy-α-D-glucopyranose): Attached at the 4-position of the central ring.

-

Ring II (2-deoxystreptamine): The central aminocyclitol ring.

-

Ring III (3-amino-3-deoxy-α-D-glucopyranose): Attached at the 6-position of the central ring.

The numbering of the atoms in the Kanamycin A molecule is crucial for understanding the precise location of modifications. The primes (') and double primes ('') are used to distinguish between the atoms of the different rings.

| Ring Component | IUPAC Name | Key Functional Groups |

| Ring I | 6-amino-6-deoxy-α-D-glucopyranose | 6'-amino group, multiple hydroxyl groups |

| Ring II | 2-deoxystreptamine | 1-amino and 3-amino groups, hydroxyl groups |

| Ring III | 3-amino-3-deoxy-α-D-glucopyranose | 3''-amino group, multiple hydroxyl groups |

The 3''-HABA Substituent: A Defining Acyl Group

The "HABA" in 3''-HABA Kanamycin A stands for (S)-4-amino-2-hydroxybutyryl . This is an acyl group that modifies the Kanamycin A backbone. The "3''" designation specifies that this acylation occurs on the amino group at the 3'' position of Ring III (the 3-amino-3-deoxy-α-D-glucopyranose ring).[]

The HABA group itself has a specific stereochemistry, designated as (S), which is critical for its interaction with biological targets. The chemical structure of the (S)-4-amino-2-hydroxybutyryl group is as follows:

-

A four-carbon butyryl chain.

-

An amino group (-NH₂) at the 4-position.

-

A hydroxyl group (-OH) at the 2-position with (S)-stereochemistry.

This specific substituent is also the same one that is added to the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A to produce the semi-synthetic antibiotic Amikacin.[3] Therefore, 3''-HABA Kanamycin A is a positional isomer of Amikacin and is recognized as Amikacin EP Impurity C .[4][5][6][7]

The Sulfate Salt: Enhancing Physicochemical Properties

Like many amine-containing pharmaceuticals, 3''-HABA Kanamycin A is prepared as a sulfate salt. The basic amino groups of the molecule are protonated, forming a salt with sulfuric acid (H₂SO₄). This salt formation significantly improves the water solubility and stability of the compound, making it more suitable for formulation and administration. The molecular formula of the free base is C₂₂H₄₃N₅O₁₃, and as a sulfate salt, it is represented as C₂₂H₄₃N₅O₁₃ · xH₂SO₄.[8]

Visualizing the Complete Structure

To provide a clear and unambiguous representation of 3''-HABA Kanamycin A, the following diagram illustrates the connectivity of the rings and the precise location of the HABA group.

Figure 1: Chemical structure of 3''-HABA Kanamycin A with its constituent rings and the HABA substituent.

Causality of Structure: The Synthesis of Amikacin and the Origin of 3''-HABA Kanamycin A

The existence of 3''-HABA Kanamycin A is intrinsically linked to the synthesis of Amikacin. Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A through the selective acylation of the 1-amino group on the 2-deoxystreptamine ring with L-HABA.[3][9] This modification is designed to overcome enzymatic resistance mechanisms in bacteria that inactivate other aminoglycosides.

The synthesis of Amikacin requires a regioselective approach to ensure that the L-HABA group is attached only to the desired 1-amino group, as Kanamycin A has four primary amino groups that are all susceptible to acylation.[9] Various strategies involving protecting groups and reaction conditions have been developed to achieve this selectivity.[10][11]

However, in industrial synthesis, side reactions can occur, leading to the formation of impurities. 3''-HABA Kanamycin A is one such process-related impurity, where the L-HABA group is attached to the 3''-amino group of Ring III instead of the 1-amino group of Ring II. The presence and quantity of this and other related impurities, such as 1,3''-di-HABA Kanamycin A, must be carefully monitored and controlled to ensure the quality and safety of the final Amikacin drug product.[12]

Experimental Protocols: Characterization of 3''-HABA Kanamycin A Sulfate

The definitive identification and structural elucidation of 3''-HABA Kanamycin A Sulfate rely on a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of 3''-HABA Kanamycin A from Amikacin and other related impurities.

Methodology:

-

Column: A C18 reverse-phase column is typically employed.

-

Mobile Phase: A gradient elution system is often used, consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Ion-pairing reagents may be added to improve peak shape and retention.

-

Detection: As aminoglycosides lack a strong chromophore, detection can be achieved through various methods:

-

Pre-column or post-column derivatization: Reaction with a UV-absorbing or fluorescent tag.

-

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Universal detection methods that do not require a chromophore.

-

Mass Spectrometry (MS): Provides mass information for positive identification.

-

-

Reference Standard: A certified reference standard of 3''-HABA Kanamycin A (Amikacin EP Impurity C) is used for peak identification and quantification.[4][7][13]

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of the compound.

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like aminoglycosides.

-

Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition (C₂₂H₄₃N₅O₁₃).

-

Tandem MS (MS/MS): Fragmentation analysis can be used to probe the structure of the molecule and confirm the location of the HABA group by observing the fragmentation pattern of the glycosidic bonds and the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, including the connectivity of atoms and stereochemistry.

Methodology:

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon atom. The chemical shifts of the protons and carbons in the vicinity of the 3''-amino group will be significantly different from those in Kanamycin A, confirming the site of acylation.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the structure and confirming the linkage between the HABA group and the 3''-position of the Kanamycin A backbone.

Figure 2: Workflow from synthesis to structural elucidation of 3''-HABA Kanamycin A.

Conclusion

The chemical structure of 3''-HABA Kanamycin A Sulfate is a testament to the subtleties of synthetic organic chemistry and the importance of analytical characterization in drug development. It is defined by the Kanamycin A core, the specific acylation of the 3''-amino group with (S)-4-amino-2-hydroxybutyryl (HABA), and its formulation as a sulfate salt. As a key impurity in the production of Amikacin, a thorough understanding of its structure is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of a vital antibiotic. The analytical methodologies outlined provide a robust framework for its identification and control, underscoring the synergy between synthetic chemistry and analytical science in modern pharmaceuticals.

References

-

PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved from [Link]

- Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. (EP0218292A1). Google Patents.

-

ResearchGate. (n.d.). (a) Amikacin chemical structure showing its four amino groups and eight.... Retrieved from [Link]

- Pierrel S.p.A. (1998). Process for the synthesis of amikacin. (US5763587A). Google Patents.

-

Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. (Patent 0218292). Retrieved from [Link]

-

Kim, S. Y., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 727734. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of amikacin. Retrieved from [Link]

-

precisionFDA. (n.d.). AMIKACIN. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

-

CRS Laboratories. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]

-

Veeprho. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]

-

Amzeal Research. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]

-

CAS. (n.d.). 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B. Retrieved from [Link]

-

PubChem. (n.d.). 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Kanamycin. National Center for Biotechnology Information. Retrieved from [Link]

-

Gunawardana, G., et al. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. Retrieved from [Link]

-

Naito, T., et al. (1973). Letter: Synthesis of (S)-4-amino-2-hydroxybutyryl Derivatives of 3',4'-dideoxykanamycin B and Their Antibacterial Activities. The Journal of Antibiotics, 26(11), 705-707. Retrieved from [Link]

Sources

- 1. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. clearsynth.com [clearsynth.com]

- 7. amzeals.com [amzeals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Novel process for the synthesis of amikacin - Patent 0218292 [data.epo.org]

- 10. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 11. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 12. The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. crslaboratories.com [crslaboratories.com]

The Role of 3-HABA Kanamycin A Sulfate as a Critical Amikacin Impurity: A Guide to Synthesis, Identification, and Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a potent semi-synthetic aminoglycoside antibiotic, is a cornerstone in treating severe Gram-negative bacterial infections.[1][2] Its efficacy stems from a unique structural modification to its parent molecule, Kanamycin A, which protects it from many bacterial resistance mechanisms.[2] The synthesis involves the regioselective acylation of Kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[1][2] However, the presence of multiple reactive amino groups on the Kanamycin A scaffold presents a significant synthetic challenge, often leading to the formation of structurally related impurities. Among these, 3-HABA Kanamycin A Sulfate, a positional isomer of Amikacin, is of critical concern. This guide provides a detailed technical overview of the synthetic origins of this impurity, its structural significance, and the authoritative analytical methodologies required for its detection, quantification, and control to ensure the safety and efficacy of the final drug product.

The Synthetic Landscape: From Kanamycin A to Amikacin

Amikacin's enhanced antibacterial spectrum and resistance to enzymatic inactivation are conferred by the precise attachment of an L-HABA side chain to the N-1 amino group of the 2-deoxystreptamine (DOS) ring of Kanamycin A.[1][2] Kanamycin A possesses four primary amino groups (at positions N-1, N-3, N-6', and N-3") that are all susceptible to acylation.[3] The core challenge in amikacin synthesis is, therefore, to direct the L-HABA acylation exclusively to the N-1 position.

The Desired Reaction vs. The Isomeric Side Reaction

The synthesis of amikacin typically employs a protected Kanamycin A intermediate where the more reactive amino groups, particularly at the 6'- and 3-positions, are masked with protecting groups.[4][5] Despite these protective strategies, non-selective acylation can still occur, leading to the formation of process-related impurities.

The formation of Amikacin and its key positional isomer impurity, 3-HABA Kanamycin A, can be visualized as follows:

-

Desired Pathway (Formation of Amikacin): The L-HABA side chain is acylated at the N-1 position of the 2-deoxystreptamine ring.

-

Side-Reaction Pathway (Formation of 3-HABA Kanamycin A): The L-HABA side chain is incorrectly acylated at the N-3 position of the 2-deoxystreptamine ring.

This specific impurity is often referred to as Amikacin Impurity A in pharmacopeial monographs.[6][7]

Figure 1: Synthetic pathway leading to Amikacin and the isomeric impurity 3-HABA Kanamycin A.

Why 3-HABA Kanamycin A is a Critical Impurity

The classification of 3-HABA Kanamycin A as a critical impurity is rooted in the principles of structure-activity relationships (SAR). The precise location of the L-HABA side chain at the N-1 position is what sterically hinders the approach of aminoglycoside-modifying enzymes (AMEs), which are the primary mechanism of bacterial resistance.[2] When this side chain is misplaced at the N-3 position, the resulting molecule (3-HABA Kanamycin A) does not possess the same protective configuration.

Field Insights: From a drug development perspective, this impurity is not merely an inert substance. It is an active but "incorrect" molecule. Its structural similarity to amikacin means it may have a different efficacy profile, a different susceptibility to bacterial resistance mechanisms, and a potentially altered toxicity profile. Therefore, its presence in the final drug product must be strictly controlled to ensure predictable therapeutic outcomes and patient safety. This control is mandated by regulatory bodies and detailed in pharmacopoeias like the European Pharmacopoeia (EP).[7][8]

Analytical Control: Detection and Quantification

Due to their high polarity and lack of a significant UV-absorbing chromophore, aminoglycosides like amikacin and its impurities present an analytical challenge.[9][10] Direct analysis by HPLC with UV detection is not feasible, necessitating a derivatization step to attach a UV-active or fluorescent tag to the molecule.

The Principle of Pre-Column Derivatization HPLC

The most common and robust approach is pre-column derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC). The process involves reacting the drug substance, containing both amikacin and its impurities, with a derivatizing agent before injection into the HPLC system. This agent reacts with the primary and secondary amino groups on the molecules, rendering them detectable by a standard UV or Diode Array Detector (DAD).[9][10]

Expert Rationale: The choice of derivatization agent and reaction conditions is critical. The reaction must be rapid, quantitative, and produce stable derivatives for all related substances. The resulting derivatives of amikacin and 3-HABA Kanamycin A, being positional isomers, will have slightly different chromatographic properties, allowing them to be separated on an appropriate C18 column. The European Pharmacopoeia, for instance, has described methods that ensure adequate resolution between the main amikacin peak and the peak corresponding to Impurity A.[7]

Experimental Protocol: HPLC Analysis of Amikacin for Impurity A

This protocol is a representative workflow based on established pharmacopeial principles and common laboratory practices.

Objective: To separate and quantify this compound (Impurity A) in an Amikacin drug substance.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve Amikacin reference standard, Amikacin Impurity A reference standard, and the Amikacin test sample in high-purity water to achieve a known concentration (e.g., 1.0 mg/mL).

-

Prepare a system suitability solution (SSS) containing both Amikacin and Impurity A to verify chromatographic performance.[7]

-

-

Pre-Column Derivatization:

-

This step is reagent-dependent. A common agent is 2,4,6-trinitrobenzenesulfonic acid (TNBSA).

-

To a defined volume of each solution (e.g., 200 µL), add the derivatizing agent solution and a buffer to maintain optimal pH.

-

Incubate the mixture under controlled temperature and time (e.g., 50°C for 30 minutes) to ensure complete reaction.

-

Quench the reaction by adding an acid (e.g., phosphoric acid) to stop further derivatization and stabilize the products.

-

-

HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV/DAD at a wavelength appropriate for the derivative (e.g., 340 nm for TNBSA derivatives).[7]

-

Injection Volume: 20 µL.

-

-

Data Analysis & System Suitability:

-

Inject the SSS. The resolution between the derivatized Amikacin and Impurity A peaks must be greater than a specified value (e.g., ≥ 3.5) to ensure the method can distinguish between them.[7]

-

Inject the derivatized standard and sample solutions.

-

Identify the Impurity A peak in the sample chromatogram by comparing its retention time to that of the Impurity A standard.

-

Calculate the percentage of Impurity A in the sample using the area of the respective peaks relative to the main Amikacin peak, applying appropriate response factors if necessary.

-

Figure 2: General workflow for the analytical control of 3-HABA Kanamycin A (Impurity A).

Quantitative Data and Regulatory Limits

The acceptable limit for impurities in a drug substance is defined by pharmacopoeias and regulatory filings. These limits are established based on toxicological data and the manufacturing process capability.

| Impurity Name | Common Designation | Typical Pharmacopeial Limit (EP) |

| 3-HABA Kanamycin A | Amikacin Impurity A | ≤ 1.0% |

| Kanamycin A | Amikacin Impurity D | Process-dependent |

| Other individual impurities | - | ≤ 0.5% |

| Total impurities | - | ≤ 1.5% (excluding Impurity A) |

| Table 1: Representative impurity thresholds for Amikacin Sulfate as per European Pharmacopoeia guidelines.[7] These values are for illustrative purposes and the current official monograph should always be consulted. |

Conclusion

This compound (Amikacin Impurity A) is a critical process-related impurity in the synthesis of amikacin. As a positional isomer of the active pharmaceutical ingredient, its formation arises from a lack of complete regioselectivity during the L-HABA acylation of the Kanamycin A core. Its control is paramount for ensuring the consistent quality, safety, and efficacy of amikacin. Robust analytical methods, primarily pre-column derivatization HPLC, are essential tools for the accurate quantification of this impurity. For researchers and drug development professionals, a thorough understanding of the synthetic origin and analytical control strategies for this and other related substances is fundamental to the successful development and manufacturing of high-quality amikacin.

References

-

PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved from [Link]

- Umezawa, S., & Tsuchiya, T. (1977). Novel process for the synthesis of amikacin. U.S. Patent No. EP0218292A1. Google Patents.

- Arcamone, F., & Penco, S. (1998). Process for the synthesis of amikacin. U.S. Patent No. 5,763,587. Google Patents.

-

Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. European Patent No. 0218292. Retrieved from [Link]

-

Kim, B. G., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 715537. Retrieved from [Link]

-

Khan, A. U., et al. (2014). Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275. Retrieved from [Link]

-

Li, Q., et al. (2010). The derivatization HPLC determination of the related substances and content of amikacin sulfate and its injection. Chinese Journal of New Drugs. Retrieved from [Link]

- Wang, J. (2014). Detection method for impurities in amikacin sulfate injection. Chinese Patent No. CN103512965A. Google Patents.

-

Al-Haj, N. A., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Scientific Reports, 10(1), 14785. Retrieved from [Link]

-

El-Yazbi, F. A., et al. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 51(8), 751-757. Retrieved from [Link]

-

Sree, P. G., et al. (2018). Analytical Method Development and Validation of Amikacin in Pure and Marketed Formulation Using HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-4327. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

-

European Pharmacopoeia. (2012). Amikacin sulphate. EDQM. Retrieved from [Link] (Note: Direct link to specific monograph requires subscription; general link provided). A publicly accessible summary is often available through various sources.

-

Zhang, Y., et al. (2015). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn. Journal of Chromatographic Science, 53(7), 1147-1154. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Amikacin EP Impurities and Related Compounds. Retrieved from [Link]

-

Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197-204. Retrieved from [Link]

-

Jalalpure, S. S., et al. (2018). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods, 9(1), 1-6. Retrieved from [Link]

-

Veeprho. (n.d.). 1,3''-Di-HABA Kanamycin A. Retrieved from [Link]

-

Han, Q., et al. (2005). Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group. Biochemistry, 44(28), 9727-9734. Retrieved from [Link]

-

Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. Retrieved from [Link]

-

SynZeal. (n.d.). Amikacin EP Impurity A. Retrieved from [Link]

-

Pokrovskaya, V., et al. (2018). Effects of the 1-N-(4-Amino-2S-hydroxybutyryl) and 6'-N-(2-Hydroxyethyl) Substituents on Ribosomal Selectivity, Cochleotoxicity, and Antibacterial Activity in the Sisomicin Class of Aminoglycoside Antibiotics. ACS Infectious Diseases, 4(7), 1114-1120. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Kanamycin A. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Kanamycin A Sulfate (Amikacin EP Impurity D Sulfate). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

Sources

- 1. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel process for the synthesis of amikacin - Patent 0218292 [data.epo.org]

- 4. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 5. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. uspbpep.com [uspbpep.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Synthesis of 3-HABA Kanamycin A (Amikacin) from Kanamycin A

Abstract

This technical guide provides an in-depth examination of the synthetic pathway for converting Kanamycin A into 3-HABA Kanamycin A, known clinically as Amikacin. Amikacin is a crucial semisynthetic aminoglycoside antibiotic designed to overcome enzymatic resistance that inactivates its parent compound.[1] This document delineates the strategic rationale, core chemical principles, and a detailed experimental protocol for the regioselective acylation of Kanamycin A. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this vital pharmaceutical synthesis. The guide emphasizes the causality behind experimental choices, process validation, and analytical characterization to ensure scientific integrity and reproducibility.

Introduction: Overcoming Antibiotic Resistance

Kanamycin A is a potent aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to bacterial cell death.[2][3] However, its clinical efficacy has been compromised by the emergence of bacterial strains expressing aminoglycoside-modifying enzymes (AMEs).[4][5] These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, inactivate the antibiotic by catalyzing modifications at its various hydroxyl (-OH) or amino (-NH2) groups.[6][7]

The synthesis of Amikacin represents a landmark achievement in overcoming this resistance mechanism. Amikacin is produced by acylating the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring of Kanamycin A with an (S)-4-amino-2-hydroxybutyryl (abbreviated as L-HABA) side chain.[1][8] This specific modification sterically hinders the approach of many AMEs, particularly those that target the nearby 6'- and 3'-positions, restoring potent bactericidal activity against many resistant Gram-negative pathogens.[9] This guide will focus on the classical and industrially relevant chemical synthesis pathway that achieves this critical, regioselective transformation.

The Chemical Principle: Regioselective Acylation

The primary challenge in synthesizing Amikacin from Kanamycin A is the presence of four primary amino groups (at positions 1, 3, 6', and 3") which can all potentially react during acylation. The goal is to exclusively acylate the N-1 position. Direct acylation is non-selective and leads to a mixture of isomers and poly-acylated products, resulting in extremely low yields of the desired compound.[10]

Therefore, the core of the synthesis relies on a protection-acylation-deprotection strategy . This involves:

-

Selective Protection: Temporarily blocking the more reactive amino groups at the 3 and 6' positions to prevent them from reacting with the acylating agent.

-

Targeted Acylation: Introducing the L-HABA side chain at the unprotected and desired N-1 position.

-

Deprotection: Removing the protecting groups to yield the final, active Amikacin molecule.

The choice of protecting groups is critical. They must be stable under the acylation conditions but removable under conditions that do not damage the final aminoglycoside structure. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in this synthesis due to its stability and efficient removal via catalytic hydrogenation.[11]

Synthetic Pathway and Experimental Protocol

The following protocol outlines a robust and validated method for the synthesis of Amikacin from Kanamycin A. The causality for each step is explained to provide a deeper understanding of the process.

Visualization of the Synthetic Pathway

The overall three-stage chemical process is depicted below.

Caption: Chemical synthesis workflow for Amikacin.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher.

| Reagent | Purpose | Key Considerations |

| Kanamycin A Sulfate | Starting Material | High purity is essential. |

| Benzyloxycarbonyl chloride (Cbz-Cl) | Amino-Protecting Agent | Highly reactive; handle with care. |

| N-Cbz-(S)-4-amino-2-hydroxybutyric acid | HABA Side Chain Precursor | The chiral center must be (S). |

| N-Hydroxysuccinimide (NHS) | Activating Agent | Forms an active ester for efficient acylation. |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Used to form the NHS ester. |

| Palladium on Carbon (Pd/C, 5-10%) | Hydrogenation Catalyst | For removal of Cbz protecting groups. |

| Formic Acid | Hydrogen Donor | Used in catalytic transfer hydrogenation. |

| Dimethylformamide (DMF) | Reaction Solvent | Anhydrous grade recommended for acylation. |

| Sodium Hydroxide (NaOH) | Base | For pH adjustment. |

| Sulfuric Acid (H₂SO₄) | Acid | For pH adjustment and final salt formation. |

| Methylene Chloride (DCM) | Organic Solvent | For extraction. |

| Methanol | Solvent | For crystallization/precipitation. |

Step-by-Step Protocol

Part 1: Synthesis of 3,6'-di-N-benzyloxycarbonyl-Kanamycin A (Protected Intermediate)

-

Rationale: This step aims to selectively protect the 3 and 6' amino groups. The reactivity of the amino groups in Kanamycin A is pH-dependent. By carefully controlling the pH, the N-1 and N-3" amino groups can be protonated and rendered less nucleophilic, allowing the Cbz group to react preferentially with the 3 and 6' positions.

-

Dissolve Kanamycin A sulfate in deionized water. Adjust the pH to approximately 8.5-9.0 with a solution of sodium hydroxide.

-

In a separate flask, dissolve benzyloxycarbonyl chloride (Cbz-Cl) in a suitable organic solvent like acetone or THF.

-

Cool the Kanamycin A solution in an ice bath to 0-5 °C.

-

Add the Cbz-Cl solution dropwise to the stirring Kanamycin A solution over 1-2 hours, maintaining the pH between 8.5 and 9.0 by concurrent addition of NaOH solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Acidify the mixture to pH ~2.0 with sulfuric acid to precipitate the protected product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,6'-di-N-Cbz-Kanamycin A.

Part 2: Acylation with Activated L-HABA

-

Rationale: The L-HABA side chain must first be activated to facilitate the amide bond formation. This is achieved by converting its carboxylic acid group into an N-Hydroxysuccinimide (NHS) ester. This active ester readily reacts with the primary amine at the N-1 position of the protected Kanamycin A. The reaction is often performed in a biphasic system or in a solvent like DMF, with pH control being crucial to ensure regioselectivity.[11]

-

Activation of L-HABA:

-

Dissolve N-Cbz-(S)-4-amino-2-hydroxybutyric acid, N-Hydroxysuccinimide (NHS), and Dicyclohexylcarbodiimide (DCC) in anhydrous DMF or THF.

-

Stir the mixture at 0-5 °C for 1 hour, then at room temperature overnight.

-

A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and use the resulting filtrate containing the N-Cbz-L-HABA-NHS ester directly.

-

-

Acylation Reaction:

-

Suspend the 3,6'-di-N-Cbz-Kanamycin A from Part 1 in a mixture of water and a poorly water-soluble solvent like methylene chloride.[11]

-

Adjust the pH of the aqueous phase to between 4.5 and 6.5 with acetic acid.[11]

-

Add the solution of N-Cbz-L-HABA-NHS ester to the vigorously stirred suspension.

-

Maintain the reaction at room temperature overnight, ensuring vigorous stirring to facilitate the reaction between the phases.

-

After the reaction, separate the organic phase. Adjust the aqueous phase pH to ~10 with ammonia to precipitate the fully protected product. Filter and dry the solid.

-

Part 3: Deprotection to Yield Amikacin

-

Rationale: The final step is the simultaneous removal of all three Cbz protecting groups (two on the Kanamycin A core and one on the L-HABA side chain). Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and formic acid as the hydrogen source is an efficient and clean method for this deprotection.[12]

-

Suspend the dried, fully protected product from Part 2 in a mixture of water and an alcohol (e.g., methanol or ethanol).

-

Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Add formic acid dropwise to the stirring mixture at room temperature. The reaction is exothermic and will evolve CO₂ gas.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

The resulting filtrate contains crude Amikacin.

Purification and Analytical Validation

Purification Workflow

Purification of the crude Amikacin is essential to remove unreacted starting materials, byproducts (such as Kanamycin A and isomers), and residual reagents. Ion-exchange chromatography is the standard method.[10][12]

Caption: Purification and isolation workflow for Amikacin Sulfate.

-

Column Chromatography: The crude filtrate is loaded onto a column packed with a weakly acidic cation exchange resin (e.g., Amberlite CG-50, ammonia form).

-

Elution: The column is washed with deionized water, followed by a gradient elution with dilute ammonium hydroxide or an ammonium sulfate solution.[13] Kanamycin A and other impurities will elute at different concentrations than Amikacin.

-

Fraction Collection & Pooling: Fractions are collected and analyzed by TLC or HPLC. Those containing pure Amikacin are pooled together.

-

Concentration & Salt Formation: The pooled fractions are concentrated under reduced pressure to remove ammonia. The concentrated solution is then acidified to pH ~2.5 with sulfuric acid.

-

Crystallization: The final product, Amikacin Sulfate, is precipitated by adding methanol to the acidic concentrate. The white crystalline solid is filtered, washed with methanol, and dried under vacuum.[11]

Analytical Characterization

The identity, purity, and integrity of the synthesized Amikacin Sulfate must be confirmed using multiple analytical techniques.

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification. | A single major peak corresponding to Amikacin. Due to the lack of a strong chromophore, pre- or post-column derivatization is often required for UV detection.[14][15][16] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass should correspond to the calculated mass of the protonated Amikacin molecule (C₂₂H₄₃N₅O₁₃, MW: 585.60 g/mol ). |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation. | The spectra should show characteristic peaks for the Kanamycin A backbone and the attached L-HABA side chain, confirming the structure and regiochemistry. |

| FT-IR Spectroscopy | Functional group analysis. | Presence of characteristic absorptions for O-H, N-H, C-O, and amide C=O groups. |

Conclusion

The synthesis of 3-HABA Kanamycin A (Amikacin) from Kanamycin A is a strategically elegant solution to the clinical challenge of enzymatic antibiotic resistance. The success of the synthesis hinges on a well-controlled, multi-step process involving selective protection of amino groups, targeted acylation at the N-1 position, and subsequent deprotection. Each step, from pH control during protection to the choice of catalyst for deprotection, is critical for achieving a high yield and purity of the final active pharmaceutical ingredient. The purification via ion-exchange chromatography and rigorous analytical validation ensures the final product meets the stringent standards required for therapeutic use. This guide provides the foundational knowledge and a detailed framework for researchers to successfully replicate and potentially innovate upon this important pharmaceutical synthesis.

References

-

Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151-171. Available at: [Link]

-

Wright, G. D. (1999). Aminoglycoside-modifying enzymes. Current Opinion in Microbiology, 2(5), 499-503. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37768, Amikacin. Retrieved from [Link]

-

Vakulenko, S. B., & Mobashery, S. (2003). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Annual Reports in Medicinal Chemistry, 38, 255-264. Available at: [Link]

-

Azucena, E., & Mobashery, S. (2001). Aminoglycoside-modifying enzymes: mechanisms of catalytic processes and inhibition. Drug resistance updates, 4(2), 106-117. Available at: [Link]

-

Biddlecome, S., Haas, M., Davies, J., Miller, G. H., Rane, D. F., & Daniels, P. J. (1976). Enzymatic modification of aminoglycoside antibiotics: a new 3-N-acetylating enzyme from a Pseudomonas aeruginosa isolate. Antimicrobial agents and chemotherapy, 9(6), 951–955. Available at: [Link]

- Pavia, A., & Ballabio, M. (1987). Novel process for the synthesis of amikacin. Google Patents (EP0218292A1).

- Pavia, A., & Ballabio, M. (1998). Process for the synthesis of amikacin. Google Patents (US5763587A).

-

Kim, H. R., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 723555. Available at: [Link]

- Pavia, A., & Ballabio, M. (1990). Novel process for the synthesis of amikacin. Google Patents (US4902790A).

-

Al-Badr, A. A. (2020). A Status Update on Pharmaceutical Analytical Methods of Aminoglycoside Antibiotic: Amikacin. Critical Reviews in Analytical Chemistry, 52(2), 248-263. Available at: [Link]

-

Kim, H. R., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12. Available at: [Link]

-

Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. Available at: [Link]

- Zhang, H. (2021). Method for preparing amikacin sulfate by purifying acidic cationic resin. Google Patents (CN112625072A).

-

Patsnap. (2024). What is the mechanism of Amikacin Sulfate? Patsnap Synapse. Available at: [Link]

-

Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules (Basel, Switzerland), 22(12), 2267. Available at: [Link]

-

Cron, M. J., et al. (1979). Selective N-acylation of kanamycin A. Journal of the Chemical Society, Chemical Communications, (6), 266-267. Available at: [Link]

-

Maheshwari, M. L., et al. (2020). A rapid HPLC-DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(9), 1-10. Available at: [Link]

-

Maheshwari, M. L., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(9), 1583. Available at: [Link]

-

Giuliano, C., & Klinker, K. (2023). Amikacin. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Jalalpure, S. S., et al. (2018). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods, 9(1), 1-6. Available at: [Link]

-

Akita, E., et al. (1973). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. The Journal of Antibiotics, 26(12), 733-735. Available at: [Link]

-

Kumar, P., et al. (2020). Mechanism of action of Kanamycin and amikacin and the associated drug resistance. Expert Review of Anti-infective Therapy, 18(10), 1017-1029. Available at: [Link]

-

El-Yazbi, F. A., et al. (2014). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 52(2), 119-125. Available at: [Link]

Sources

- 1. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 11. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 12. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 13. CN112625072A - Method for preparing amikacin sulfate by purifying acidic cationic resin - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-HABA Kanamycin A Sulfate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-HABA Kanamycin A Sulfate, a critical derivative used in analytical and biomedical research. As an analog of the aminoglycoside antibiotic Kanamycin A, its characterization is paramount for its application as a reference standard, particularly as an impurity in Amikacin synthesis.[1] This document delineates its chemical identity, spectroscopic characteristics, chromatographic behavior, and fundamental physical properties. Detailed, field-tested experimental protocols are provided to ensure methodological reproducibility and integrity, aimed at researchers, quality control analysts, and drug development professionals.

Introduction: The Scientific Imperative

Kanamycin is a widely used aminoglycoside antibiotic effective against a broad spectrum of bacterial infections.[2][3] Its mechanism involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death.[2][4][5] The parent compound, Kanamycin A, however, lacks a significant UV-absorbing chromophore, complicating its detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

The synthesis of 3-HABA Kanamycin A, through the attachment of a 3-hydroxy-5-aminobenzoyl (HABA) group, addresses this limitation. This modification introduces a chromophore, enabling sensitive UV spectrophotometric and chromatographic analysis. This compound is recognized as "Amikacin Impurity A," making its precise characterization essential for the quality control and purity assessment of Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A.[1][8][][10] This guide provides the foundational physicochemical data and analytical methodologies required for its effective use in a research and development or quality control setting.

Chemical Identity and Core Properties

A precise understanding of the molecular identity is the bedrock of all subsequent analytical work.

| Property | Data | Source(s) |

| Systematic Name | O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine Sulfate | [8][] |

| Alternate Names | 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A; Amikacin Impurity A | [1] |

| Molecular Formula | C₂₂H₄₃N₅O₁₃·xH₂SO₄ | [1] |

| Molecular Weight (Free Base) | 585.60 g/mol | [1][8][] |

| Molecular Weight (Sulfate Salt) | 582.58 g/mol (for Kanamycin A Monosulfate) | [5] |

| Appearance | White to Off-white Solid | [][] |

Causality Behind the Structure: The core Kanamycin A structure is a pseudo-trisaccharide. The addition of the HABA moiety at the 3''-position is a strategic chemical modification. This group not only imparts UV activity for analytical purposes but also alters the molecule's polarity and potential for hydrogen bonding, which influences its solubility and chromatographic retention characteristics.

Chromatographic Characterization: Purity and Quantification

HPLC is the cornerstone technique for analyzing Kanamycin and its derivatives.[2][3] Due to the polar nature of aminoglycosides, reversed-phase (RP) chromatography is the most common separation mode, often requiring specific mobile phase conditions to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC)

The HABA modification allows for direct UV detection, a significant advantage over native Kanamycin which often requires derivatization or alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[2][3][12]

Field-Proven Insight: The challenge in aminoglycoside chromatography is managing the highly polar and basic nature of the analytes. The multiple amino groups are protonated at acidic pH, leading to poor retention on standard C18 columns. Therefore, ion-pair chromatography or chromatography at high pH is necessary. A high pH mobile phase deprotonates the amino groups, increasing retention on RP columns. The use of columns specifically designed for high pH stability (e.g., XBridge, Zorbax Extend) is critical for method robustness.[7][]

Experimental Protocol: HPLC-UV Analysis

This protocol is a robust starting point for the analysis of this compound and related impurities.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

-

Column: XBridge C18 or equivalent pH-resistant column (4.6 mm x 250 mm, 5 µm).[7][]

-

Mobile Phase: A mixture of methanol and an aqueous buffer. A common approach involves a buffer like 0.1 M disodium tetraborate (pH adjusted to 9.0) and water, mixed with an organic modifier like methanol or acetonitrile.[7][] For example, a mobile phase of methanol-disodium tetraborate buffer-water (20:20:60 v/v/v) can be effective.[]

-

Ion-Pair Reagent (Optional but Recommended): Addition of an ion-pair reagent like sodium octanesulfonate (e.g., 0.5-1.0 g/L) to the mobile phase can significantly improve peak shape and retention.[2][7][]

-

Flow Rate: 1.0 mL/min.[][13]

-

Column Temperature: 40-50 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[7][]

-

Detection Wavelength: The HABA chromophore provides UV absorbance. A primary detection wavelength around 205 nm is often used for borate complexes, though scanning from 200-400 nm is recommended to determine the optimal wavelength.[7][]

-

Injection Volume: 10 µL.[][14]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like water to a concentration of approximately 0.5-1.0 mg/mL.

-

System Suitability: Before sample analysis, inject a standard solution to verify system parameters such as retention time reproducibility (RSD < 2%), peak asymmetry (Tailing factor < 2.0), and resolution from adjacent peaks (>2.0).[6][15]

Visualization: HPLC Analysis Workflow

The following diagram illustrates the logical flow for the chromatographic analysis of this compound.

Caption: Workflow for HPLC-UV analysis of this compound.

Spectroscopic Properties

While native Kanamycin has negligible UV absorption, the HABA moiety provides a distinct spectral signature.[16]

UV-Visible Spectroscopy

-

Principle: The aromatic ring and conjugated system of the HABA group absorb light in the UV region. This property is fundamental to its detection in HPLC and for direct quantification using a spectrophotometer.

-

Expected Absorption: While specific data for 3-HABA Kanamycin A is not widely published, related HABA-derivatized compounds and general principles suggest a characteristic absorption maximum. For instance, a TPE-kanamycin conjugate exhibits an absorption maximum at 306 nm, while copper-kanamycin complexes absorb around 256 nm.[16][17] Direct detection via HPLC often uses lower wavelengths like 205 nm to maximize sensitivity, especially when forming borate complexes.[7][]

-

Application: Rapid concentration determination using Beer-Lambert law (A = εbc), provided a molar absorptivity coefficient (ε) is established. It is also the basis for UV detection in chromatography.

Fundamental Physicochemical Properties

These properties are critical for formulation, storage, and handling.

Solubility

-

Aqueous Solubility: As a sulfate salt of a highly polar molecule with multiple hydroxyl and amino groups, this compound is expected to be soluble in water. Kanamycin Sulfate itself is readily soluble in water (50-100 mg/mL).[5][18] It is practically insoluble in non-polar organic solvents like alcohol, acetone, and chloroform.[18]

-

pH Dependence: The solubility of aminoglycosides is pH-dependent. The amino groups are protonated in acidic solutions, forming salts that are typically very water-soluble.

-

Causality: The high density of polar functional groups (hydroxyl, amine) facilitates extensive hydrogen bonding with water molecules, driving its aqueous solubility. The sulfate counter-ion further enhances this property.

Stability

-

Solid State: As a crystalline sulfate salt, it is expected to be relatively stable when stored in a dry, cool environment, protected from light. The recommended storage temperature is often -20°C for long-term preservation.[]

-

Solution Stability: Aminoglycoside stability in solution is pH and temperature-dependent. Studies on related aminoglycosides like gentamicin and amikacin show they are moderately stable in solution, but degradation can occur over time, especially at room temperature or in the presence of other reactive species like beta-lactam antibiotics.[19][20] For Kanamycin Sulfate, aqueous solutions are reported to be stable at 37°C for approximately 5 days.[18] Acidic conditions can lead to degradation.[6]

-

Hygroscopicity: Aminoglycoside salts are often hygroscopic and will absorb moisture from the air. This can affect the accuracy of weighing and the long-term stability of the solid material. It is crucial to store the compound in a desiccator or a tightly sealed container in a low-humidity environment.

Visualization: Characterization Decision Tree

This diagram outlines the logical path for a comprehensive physicochemical evaluation.

Caption: Decision tree for the physicochemical characterization of the compound.

Conclusion

This compound is a vital analytical tool whose value is predicated on a thorough understanding of its physicochemical properties. Its HABA moiety provides the necessary chromophore for robust HPLC-UV analysis, which is essential for its primary role as a reference standard for Amikacin impurities. The methodologies and data presented in this guide—from its molecular identity and chromatographic behavior to its solubility and stability—provide the necessary framework for scientists to utilize this compound with confidence and precision. Adherence to the detailed protocols and an appreciation for the causal relationships behind its chemical behavior will ensure the generation of reliable, reproducible, and authoritative data in any research or quality control setting.

References

-

Determination of Kanamycin by High Performance Liquid Chromatography. (2019). National Institutes of Health (NIH). Available from: [Link]

-

Stability and antimicrobial activity of gentamicin sulfate, tobramycin sulfate and amikacin sulfate in polypropylene syringes for use in once-daily aminoglycoside therapy. (1996). PubMed. Available from: [Link]

-

Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography. Scilit. Available from: [Link]

-

Determination of Kanamycin by High Performance Liquid Chromatography. (2019). Semantic Scholar. Available from: [Link]

-

Sulfide Protects Staphylococcus aureus from Aminoglycoside Antibiotics but Cannot Be Regarded as a General Defense Mechanism against Antibiotics. (2018). Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

-

Stability and antimicrobial activity of gentamicin sulfate, tobramycin sulfate and amikacin sulfate in polypropylene syringes for use in once-daily aminoglycoside therapy. (1996). Oxford Academic. Available from: [Link]

-

Stability of Vancomycin and Aminoglycoside Antibiotics in Peritoneal Dialysis Concentrate. Karger. Available from: [Link]

-

Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. (2023). Semantic Scholar. Available from: [Link]

-

Determination of Kanamycin by High Performance Liquid Chromatography. (2019). PubMed. Available from: [Link]

-

Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics. ASM Journals. Available from: [Link]

-

LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International. Available from: [Link]

-

1,3-Di-HABA Kanamycin A. PubChem. Available from: [Link]

-

Kanamycin A Sulfate. PubChem. Available from: [Link]

-

Assay of Kanamycin A by HPLC with Direct UV Detection. (2025). ResearchGate. Available from: [Link]

-

UV-visible spectroscopic detection of kanamycin based on target-induced growth of gold nanoparticles. Analytical Methods (RSC Publishing). Available from: [Link]

-

Kanamycin. PubChem. Available from: [Link]

-

Kanamycin limit of detection analyzed using UV–visible spectroscopy and... ResearchGate. Available from: [Link]

-

Assay of Kanamycin A by HPLC with Direct UV Detection. OUCI. Available from: [Link]

-

Aminoglycoside antibiotic kanamycin functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein. (2022). National Institutes of Health (NIH). Available from: [Link]

-

(A) UV-visible spectra of (a) tetracycline, (b) kanamycin, (c) SNPs,... ResearchGate. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Kanamycin by High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. yeasenbio.com [yeasenbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 3’’-HABA Kanamycin A Sulfate | LGC Standards [lgcstandards.com]

- 10. 3''-HABA KanaMycin A | 50725-25-2 [chemicalbook.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1‐naphthyl isothiocyanate and high‐performance liquid chromatography | Scilit [scilit.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Aminoglycoside antibiotic kanamycin functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. karger.com [karger.com]

- 20. journals.asm.org [journals.asm.org]

An In-depth Technical Guide: The Strategic Significance of the L-HABA Moiety in Modern Aminoglycosides

Abstract

Aminoglycoside antibiotics, a cornerstone in the fight against severe bacterial infections, have faced a significant decline in efficacy due to the rampant spread of enzymatic resistance.[1][2] The primary mechanism of this resistance is the structural modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which abolishes its ability to bind to the bacterial ribosome.[3][4][5][6] A pivotal breakthrough in circumventing this challenge has been the incorporation of an (S)-4-amino-2-hydroxybutyryl-acid (L-HABA) side chain at the N1 position of the central 2-deoxystreptamine (2-DOS) ring. This guide provides a detailed examination of the L-HABA moiety's multifaceted role, exploring its impact on ribosomal binding, its function as a steric shield against enzymatic inactivation, and the biosynthetic and synthetic strategies for its incorporation. We will dissect the biochemical principles that make this modification a cornerstone of next-generation aminoglycoside design, offering field-proven insights for researchers in drug development.

The Aminoglycoside Conundrum: Potency vs. Resistance

Aminoglycosides exert their potent, concentration-dependent bactericidal activity by binding with high affinity to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit.[2][7][8] This interaction disrupts protein synthesis through two primary mechanisms: inducing codon misreading and inhibiting the translocation of peptidyl-tRNA, ultimately leading to the production of truncated, non-functional proteins and rapid cell death.[9][10] The polycationic nature of these molecules, due to their multiple amino groups, is crucial for the electrostatic interactions that guide them to the negatively charged ribosomal RNA target.[1][2]

However, the clinical utility of early aminoglycosides like kanamycin and gentamicin has been severely compromised by the evolution and horizontal transfer of genes encoding AMEs.[11] These enzymes, broadly classified into three families, render the antibiotic inert.

-

Aminoglycoside Acetyltransferases (AACs): Catalyze the acetyl-CoA-dependent acetylation of amino groups.

-

Aminoglycoside Phosphotransferases (APHs): Catalyze the ATP-dependent phosphorylation of hydroxyl groups.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the ATP-dependent adenylylation of hydroxyl groups.

Modification at key positions on the aminoglycoside scaffold prevents it from docking effectively into the ribosomal A-site, conferring high-level resistance.[5]

Logical Relationship: Aminoglycoside Action and Resistance

Caption: The interplay between aminoglycoside action and enzymatic resistance.

The L-HABA Solution: A Dual-Function Moiety

The semi-synthetic introduction of the L-HABA moiety at the N1 position of the 2-DOS ring, famously creating amikacin from kanamycin A, was a landmark achievement in overcoming AME-mediated resistance.[12][13] The significance of this side chain is twofold, enhancing both target binding and resistance evasion.

Enhanced Ribosomal Affinity

While the core structure of an L-HABA-containing aminoglycoside like amikacin binds to the A-site in a manner analogous to its parent compound, the L-HABA tail provides an additional layer of interaction.[14] Crystal structures reveal that the L-HABA group forms new, direct hydrogen bonds with nucleotides of the 16S rRNA, such as C1496 and G1497.[14] This strengthens the overall binding affinity of the drug for its target, contributing to its potent antibacterial activity.[14][15]

A Steric Shield Against Modification

The primary strategic advantage of the L-HABA moiety is its role as a steric impediment to AMEs. Many AMEs, particularly those that modify groups in close proximity to the N1 position (like AAC(3), APH(3'), and ANT(2'')), are physically blocked by the bulky L-HABA side chain.[9][16] This prevents the enzyme from accessing its target sites on the antibiotic.

For example, the addition of the L-HABA group to kanamycin to form amikacin reduced its susceptibility to AMEs by 40%.[12] This principle has been foundational in the design of next-generation aminoglycosides, including plazomicin, which combines the L-HABA moiety with other structural modifications to evade an even broader array of AMEs.[9][16]

| Enzyme Class | Common Modification Site(s) | Impact of N1 L-HABA Moiety | Representative Aminoglycosides Overcome |

| AAC(3) | 3-NH₂ group | High Steric Hindrance: Prevents enzyme binding and acetylation. | Gentamicin, Tobramycin |

| APH(3') | 3'-OH group | Significant Steric Hindrance: Protects against phosphorylation. | Kanamycin, Neomycin |

| ANT(2'') | 2''-OH group | Significant Steric Hindrance: Protects against nucleotidylation. | Gentamicin, Tobramycin |

| AAC(6') | 6'-NH₂ group | No Direct Protection: This site is distal to the N1 position. | Tobramycin, Amikacin |

| APH(2'') | 2''-OH group | High Steric Hindrance: Prevents enzyme binding and phosphorylation. | Gentamicin, Kanamycin |

Biosynthesis and Chemoenzymatic Incorporation of L-HABA

Understanding the biosynthesis of the L-HABA moiety provides a powerful toolkit for enzymatic and chemoenzymatic synthesis of novel aminoglycosides. Nature provides the blueprint in the biosynthetic pathway of butirosin, an aminoglycoside produced by Bacillus circulans.[17][18]

The Natural Biosynthetic Pathway in Bacillus circulans

The biosynthesis of the L-HABA side chain and its attachment is a multi-step enzymatic cascade.[17][18]

-

Activation: The pathway begins with the activation of L-glutamate and its subsequent modification.

-

Acyl Carrier Protein (ACP) Transfer: The precursor to the L-HABA moiety is loaded onto an acyl carrier protein, BtrI.

-

Dipeptide Transfer: The acyltransferase BtrH transfers the precursor, as a γ-glutamylated dipeptide, from the ACP to the N1-amino group of the parent aminoglycoside (ribostamycin).[17]

-

Deprotection: The protective γ-glutamyl group is subsequently cleaved by the enzyme BtrG, which functions as a γ-glutamyl cyclotransferase, to yield the final butirosin molecule with its mature L-HABA side chain.[17][18]

Biosynthetic Pathway of L-HABA Incorporation

Caption: Enzymatic pathway for the biosynthesis and attachment of the L-HABA moiety.

The substrate tolerance of the BtrH and BtrG enzymes has been exploited for the in vitro enzymatic synthesis of novel L-HABA-containing aminoglycosides, demonstrating the potential for biosynthetic pathway engineering.[18]

Experimental Protocols & Methodologies

To empower researchers, this section provides validated, step-by-step methodologies for assessing the impact of the L-HABA moiety.

Experimental Workflow: AME Inhibition Assay

This workflow outlines a continuous spectrophotometric assay to quantify the activity of an aminoglycoside acetyltransferase (AAC) and determine the inhibitory potential of L-HABA-modified compounds. The assay couples the release of Coenzyme A (CoA) from acetyl-CoA to the reduction of NAD⁺, which can be monitored at 340 nm.

Caption: Workflow for a coupled spectrophotometric assay to measure AME activity.

Protocol: Spectrophotometric Assay for AAC Activity

This protocol provides a self-validating system to measure AAC activity. The causality behind using a coupled-enzyme system is to create a measurable signal (NADH formation) that is directly proportional to the activity of the primary enzyme (the AAC).

A. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, pH 7.5.

-

Substrate Stock: 10 mM aminoglycoside (e.g., Kanamycin A or Amikacin) in nuclease-free water.

-

Acetyl-CoA Stock: 10 mM Acetyl Coenzyme A in nuclease-free water.

-

Coupling Mix: In Assay Buffer, prepare a mix containing 10 mM Oxaloacetate, 10 mM NAD⁺, 20 units/mL Malate Dehydrogenase (MDH), and 10 units/mL Citrate Synthase (CS).

-

Enzyme Stock: Purified AAC enzyme (e.g., AAC(3)-Ia) at 1 mg/mL in a suitable storage buffer. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

B. Assay Procedure:

-

Set up a 96-well UV-transparent plate or individual cuvettes.

-

To each well, add the following to a final volume of 200 µL:

-

140 µL nuclease-free water

-

20 µL 10x Assay Buffer

-

10 µL Coupling Mix

-

10 µL Acetyl-CoA Stock

-

10 µL Aminoglycoside Stock (test compound) or water (negative control)

-

-

Place the plate/cuvettes in a spectrophotometer pre-warmed to 37°C. Allow the temperature to equilibrate for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted AAC enzyme working stock.

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

C. Data Analysis & Interpretation:

-

Plot Absorbance (340 nm) vs. Time (minutes).

-

Identify the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is the initial velocity (V₀).

-

A steep slope for Kanamycin A and a flat or significantly shallower slope for Amikacin validates the protective effect of the L-HABA moiety against this specific AAC enzyme. The system is self-validating because the positive control (Kanamycin A) must show activity for the negative result (Amikacin) to be considered valid.

Conclusion and Future Perspectives

The incorporation of the L-HABA moiety represents a triumph of rational drug design in the field of antibiotics. Its dual ability to enhance ribosomal binding while simultaneously providing a steric shield against a wide range of inactivating enzymes has revitalized the aminoglycoside class.[12][14][16] This strategy has not only yielded highly successful drugs like amikacin but has also paved the way for next-generation compounds such as plazomicin, which are engineered to combat multidrug-resistant pathogens.[9][16]

For drug development professionals, the L-HABA moiety serves as a quintessential example of how a single, strategic chemical modification can overcome a prevalent and clinically significant resistance mechanism. Future research will undoubtedly continue to explore novel side chains and modifications at the N1 position, but the foundational success of L-HABA ensures it will remain a critical component in the blueprint for designing robust aminoglycosides for the post-antibiotic era.[13][19]

References

-

F1000Research. (2017). Parallel pathways in the biosynthesis of aminoglycoside antibiotics. [Link]

-

ResearchGate. (n.d.). Impact of L-HABA on aminoglycoside-rRNA interaction a Attachment of the... | Download Scientific Diagram. [Link]

-

Garneau-Tsodikova, S., & Labby, K. J. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. MedChemComm, 7(1), 11-27. [Link]

-

Han, F., et al. (2005). Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 12), 1042–1046. [Link]

-

Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]

-

Bassenden, A. V., et al. (2021). Structural and phylogenetic analyses of resistance to next-generation aminoglycosides conferred by AAC(2′) enzymes. Scientific Reports, 11(1), 11598. [Link]

-

Garneau-Tsodikova, S., & Labby, K. J. (2015). Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. MedChemComm, 7, 11-27. [Link]

-

Zárate, S. G., et al. (2019). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Antibiotics, 8(2), 67. [Link]

-

ResearchGate. (n.d.). AAC(2′)-Ia residues responsible for aminoglycoside N-1 (S)-HABA group.... [Link]

-

Böttger, E. C., & Crich, D. (2012). Aminoglycoside Antibiotics in the 21st Century. ACS Chemical Biology, 7(8), 1351-1361. [Link]

-

ResearchGate. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives | Request PDF. [Link]

-

Semantic Scholar. (n.d.). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. [Link]

-

ResearchGate. (n.d.). Enzymes of the central metabolism with the biosynthetic pathway of L.... [Link]

-

Scite. (n.d.). Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. [Link]

-

ResearchGate. (2018). (PDF) Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. [Link]

-

Isoherranen, N., & Soback, S. (2000). Current methodologies for the analysis of aminoglycosides. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 31-67. [Link]

-

Hong, W., et al. (2017). Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research, 6, 723. [Link]

-

Labby, K. J., & Garneau-Tsodikova, S. (2013). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. Future Medicinal Chemistry, 5(11), 1285-1309. [Link]

-

Benveniste, R., & Davies, J. (1973). Structure-activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 4(4), 402-409. [Link]

-

ResearchGate. (2017). Biosynthetic pathways of aminoglycosides and their engineering. [Link]

-

Kamel, A. M., et al. (2024). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. World Journal of Microbiology and Biotechnology, 40(5), 131. [Link]

-

Labby, K. J., et al. (2011). Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities. Antimicrobial Agents and Chemotherapy, 55(11), 5143-5151. [Link]

-

Tanaka, N., et al. (1983). Mechanism of action of habekacin, a novel amino acid-containing aminoglycoside antibiotic. Antimicrobial Agents and Chemotherapy, 24(5), 797-802. [Link]

-

Le, J., & Cios, D. (2018). Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation. Annals of Pharmacotherapy, 52(7), 681-692. [Link]

-

Llewellyn, N. M., et al. (2007). Biosynthesis of butirosin: transfer and deprotection of the unique amino acid side chain. Chemistry & Biology, 14(4), 377-386. [Link]

-

Park, J. W., et al. (2017). Biosynthetic pathways of aminoglycosides and their engineering. Current Opinion in Biotechnology, 48, 33-41. [Link]

-